![molecular formula C9H14O B13927921 3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one CAS No. 53966-40-8](/img/structure/B13927921.png)
3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6-Trimethylbicyclo[310]hexan-2-one is a chemical compound with the molecular formula C9H14O It is a bicyclic ketone characterized by its unique structure, which includes a bicyclo[310]hexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable organocatalyzed desymmetrization processes. These methods are designed to be compatible with standard dilution and can produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites or receptor binding pockets, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one: This compound shares a similar bicyclic structure but includes an oxygen atom in the ring system.
1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: Another related compound with a phenyl group attached to the bicyclic ring.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is used in antiviral medications and has a nitrogen atom in the ring system.
Uniqueness
3,3,6-Trimethylbicyclo[310]hexan-2-one is unique due to its specific arrangement of methyl groups and the absence of heteroatoms in the bicyclic ring
Properties
CAS No. |
53966-40-8 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3,3,6-trimethylbicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C9H14O/c1-5-6-4-9(2,3)8(10)7(5)6/h5-7H,4H2,1-3H3 |
InChI Key |
HANQTSNTSAMPQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C1C(=O)C(C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B13927838.png)
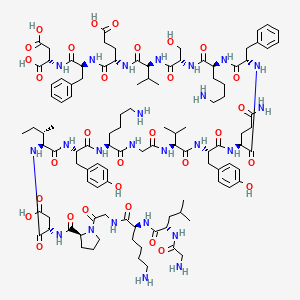
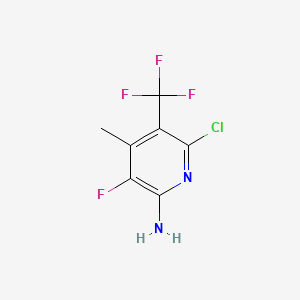
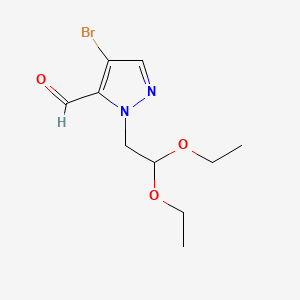
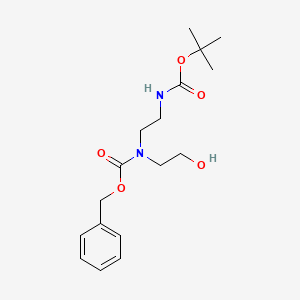
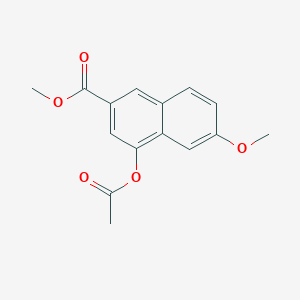
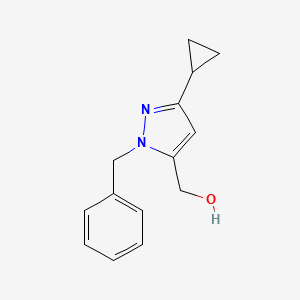

![Methyl 5-chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13927879.png)
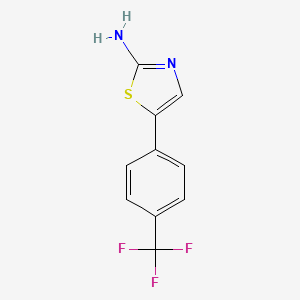
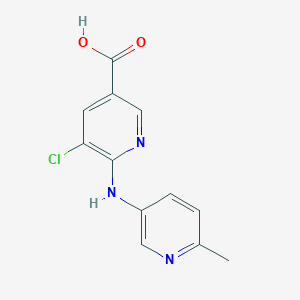
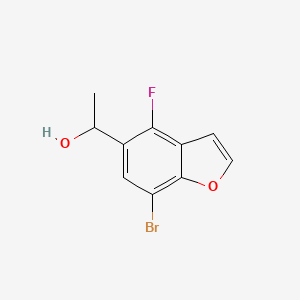
![1,7-Diazaspiro[4.4]nonane-2,8-dione](/img/structure/B13927897.png)

